molecular formula C8H11NO3S B1422897 2-(Methoxymethyl)benzene-1-sulfonamide CAS No. 1250902-80-7

2-(Methoxymethyl)benzene-1-sulfonamide

Cat. No. B1422897
M. Wt: 201.25 g/mol
InChI Key: YASPCNAHWOMHHM-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H11NO3S . It has a molecular weight of 201.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(methoxymethyl)benzenesulfonamide . The InChI code for this compound is 1S/C8H11NO3S/c1-12-6-7-4-2-3-5-8(7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) .


Physical And Chemical Properties Analysis

2-(Methoxymethyl)benzene-1-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 201.25 .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Sulfonimidates, which are related to sulfonamides, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
    • The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
    • Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .
  • Pharmacology

    • Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
    • Sulfamethazine (SMZ) is a commonly used sulphonamide drug in veterinary medicine that acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .
    • Sulfadiazine (SDZ) is another frequently employed sulphonamide drug that is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .
  • Polymer Science

    • Sulfonimidates have been utilized as precursors for polymers .
    • The use of elevated temperatures can lead to sulfonimidate decomposition, providing a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
  • Medicinal Chemistry

    • Sulfoximines, which can be synthesized from sulfonimidates, have increased prominence due to their medicinal chemistry properties .
    • Drug candidates with a sulfur (VI) centre have been found, and sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Chemical Synthesis

    • Sulfonimidates are a sulfur(VI) species bearing a tetrahedral sulfur centre, with four different groups attached .
    • The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
    • Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols .
  • Thermal Decomposition

    • Sulfonimidates are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
    • The use of elevated temperatures can therefore limit applications of sulfonimidates – but, in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, vapors, mist, or gas, and to ensure adequate ventilation .

properties

IUPAC Name

2-(methoxymethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-6-7-4-2-3-5-8(7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASPCNAHWOMHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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